Strontium-89 - 14158-27-1

Strontium-89

Catalog Number: EVT-1571069
CAS Number: 14158-27-1
Molecular Formula: S
Molecular Weight: 88.907451 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Strontium Sr-89 is a radioisotope of strontium, a heavy metal found naturally as a non-radioactive element. With a half-life of 50 days, strontium-89 is a beta emitter that is metabolized much like calcium. This agent is preferentially absorbed by osteoblastic bone metastases. (NCI04)
Overview

Strontium-89 is a radioactive isotope of strontium, which is a member of the alkaline earth metals group in the periodic table. It has significant applications in both scientific research and medical treatments, particularly in oncology for pain management in patients with bone metastases. Strontium-89 is produced through nuclear reactions and has a half-life of approximately 50.5 days, decaying primarily by beta emission.

Source

Strontium-89 is typically produced in nuclear reactors through the irradiation of yttrium-89 or by neutron capture reactions involving strontium-88. This isotope can also be isolated from irradiated targets using various chemical separation techniques.

Classification

Strontium-89 is classified as a beta-emitting radionuclide. It is used in both therapeutic and diagnostic applications within nuclear medicine, particularly for palliative care in cancer treatment.

Synthesis Analysis

Methods

The synthesis of strontium-89 can be achieved through several methods:

  1. Nuclear Reactor Production: The most common method involves irradiating yttrium-89 with neutrons, resulting in the formation of strontium-89 via the reaction 89Y(n,p)89Sr^{89}Y(n,p)^{89}Sr .
  2. Chemical Separation: Following production, strontium-89 must be separated from other isotopes and impurities. Techniques such as solvent extraction and ion exchange chromatography are frequently employed to purify the radiochemical .

Technical Details

The purification process often involves:

  • Supported Liquid Membrane Technique: This method has been shown to effectively separate strontium-89 from irradiated yttrium targets, offering advantages such as reduced chemical waste and improved yield .
  • Radiochemical Quality Control: Standardization procedures are essential to ensure the purity and efficacy of strontium-89 for clinical use .
Molecular Structure Analysis

Structure

Strontium-89 has a similar atomic structure to stable strontium isotopes, with an atomic number of 38 and a mass number of 89. Its nucleus contains 51 neutrons and 38 protons.

Data

The molecular structure can be represented as follows:

  • Atomic Mass: Approximately 88.90585 u
  • Half-Life: 50.5 days
  • Decay Mode: Beta decay to yttrium-89
Chemical Reactions Analysis

Reactions

Strontium-89 undergoes beta decay, where it transforms into yttrium-89 by emitting a beta particle (electron) and an antineutrino:

3889Sr3989Y+β+νˉ^{89}_{38}Sr\rightarrow ^{89}_{39}Y+\beta^-+\bar{\nu}

Technical Details

The decay process results in the release of energy, which can be harnessed for therapeutic purposes in pain relief for cancer patients. The decay products may also require monitoring due to their potential biological effects.

Mechanism of Action

Process

Strontium-89 is utilized primarily for its analgesic properties in patients suffering from metastatic bone pain. When administered, it preferentially accumulates in areas of increased osteoblastic activity, such as bone metastases.

Data

Clinical studies have indicated that strontium-89 can provide significant pain relief, with some patients experiencing decreased reliance on analgesics . The mechanism involves its incorporation into bone tissue, where it emits radiation that disrupts pain signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Strontium-89 is typically found as a white powder or crystalline solid.
  • Density: Approximately 2.64 g/cm³ (for stable strontium).

Chemical Properties

Relevant data include its effective dose for therapeutic applications, which varies based on patient-specific factors and treatment protocols.

Applications

Scientific Uses

Strontium-89 has diverse applications:

  1. Medical Applications: Primarily used for palliative treatment in patients with hormone-refractory prostate cancer and painful bone metastases . It helps alleviate pain by targeting cancerous lesions.
  2. Research Applications: Employed in studies related to bone metabolism and radiobiology due to its properties as a beta emitter.
  3. Environmental Monitoring: Used in assessing radioactive contamination levels in environmental samples .

Strontium-89's unique properties make it a valuable tool in both clinical settings and scientific research, underscoring its importance across various fields.

Introduction to Strontium-89: Historical Context and Significance

Discovery and Early Synthesis of Strontium-89 Isotope

The artificial radioisotope Strontium-89 (⁸⁹Sr) was first synthesized in 1937 at the University of Michigan by D.W. Stewart and colleagues through deuteron irradiation of stable strontium-88 (⁸⁸Sr) [1] [6]. This breakthrough demonstrated intentional isotope production via particle bombardment. Belgian scientist Charles Pecher advanced this work significantly, filing a patent in May 1941 for cyclotron-based synthesis methods and proposing therapeutic applications for bone malignancies [1] [4]. His foundational biological studies revealed ⁸⁹Sr's metabolic similarity to calcium, establishing its mechanism of preferential uptake in osteoblastic tissue [1]. These early investigations positioned ⁸⁹Sr as the first radiopharmaceutical systematically evaluated for metastatic bone disease.

Production methods evolved substantially over decades. Initial low-yield cyclotron approaches gave way to nuclear reactor production via neutron capture on enriched ⁸⁸Sr targets. The U.S. Department of Energy Isotope Program now produces ⁸⁹Sr using the High Flux Isotope Reactor at Oak Ridge National Laboratory, achieving radionuclidic purity >99.8% through rigorous irradiation and chemical processing [8]. This reactor-based method remains critical for global supply, especially given ⁸⁹Sr's 50.57-day half-life and the logistical challenges of distribution [8].

Table 1: Key Historical Milestones of Strontium-89

YearEventSignificance
1937Synthesis by Stewart et al.First artificial production via deuteron irradiation
1941Pecher's patent filedProposed therapeutic use for bone metastases
1942Biological studies by PecherConfirmed calcium-like bone targeting
1993FDA approval (Metastron®)Formalized clinical use for metastatic bone pain

Evolution of Radiopharmaceutical Applications in Nuclear Medicine

Strontium-89 catalyzed a paradigm shift in systemic radiation therapy. Unlike phosphorus-32 (³²P), an early bone-seeking radionuclide causing severe myelosuppression due to non-selective uptake, ⁸⁹Sr's tumor-to-marrow dose ratio exceeded 10:1 [7]. This selectivity arises from its chemical analogy to calcium, directing 80% of administered doses to sites of pathological osteoblastic activity while excreting unmetabolized portions renally [1] [2]. The isotope emits pure β− particles with a maximum energy of 1.49 MeV and a mean soft-tissue penetration of 2.4 mm, enabling localized tumor irradiation while sparing adjacent tissues [2] [5].

Clinical validation emerged through landmark trials. A UK multicenter study (1980s) of 83 prostate cancer patients demonstrated 75% overall pain response rates (22% pain-free) at 1.5 MBq/kg doses, with hematologic toxicity deemed mild and reversible [7]. Robinson’s 15-year follow-up data confirmed sustained 80% efficacy in pain palliation [7]. Crucially, a double-blind crossover trial by Lewington established that therapeutic effects were radiation-mediated, not chemical: Patients receiving radioactive ⁸⁹Sr reported dramatic pain improvement, whereas those receiving stable strontium (placebo) showed no significant change (P<0.01) [7]. This evidence solidified ⁸⁹Sr’s mechanistic distinction from analgesics.

Table 2: Comparative Properties of Bone-Seeking Radiopharmaceuticals

IsotopeHalf-LifeEmission TypeMean Energy (MeV)Primary Clinical Advantages
Strontium-8950.57 daysβ⁻0.58Prolonged duration; low marrow toxicity
Samarium-1531.93 daysβ⁻, γ0.23Imaging capability; shorter half-life
Rhenium-1863.72 daysβ⁻, γ0.36Dual imaging/therapy; moderate penetration
Phosphorus-3214.3 daysβ⁻0.69High energy; limited by myelotoxicity

Role of Strontium-89 in Advancing Metastatic Bone Disease Research

Strontium-89’s clinical deployment revolutionized understanding of bone metastasis biology. Its selective uptake in osteoblastic lesions highlighted the critical role of bone mineralization pathways in metastatic progression. Research confirmed that ⁸⁹Sr not only palliates pain but also modulates tumor microenvironment via β−-induced apoptosis, membrane damage, and cytokine suppression [1] [5]. A pivotal TransCanadian phase III trial revealed that combining ⁸⁹Sr with radiotherapy reduced new metastatic sites by 50%, decreased analgesic requirements by 40%, and suppressed tumor markers like prostate-specific antigen (PSA) more effectively than radiotherapy alone [7] [10].

Longitudinal studies further elucidated disease-modifying effects. A 4-year case study of a castrated prostate cancer patient with extensive pelvic metastases showed that eight ⁸⁹Sr doses (4 mCi each) induced lesion ossification on radiography, reduced PSA by 69%, and restored mobility—evidenced by the patient transitioning from bed confinement to bicycle riding [5]. Quantitative bone mineral density (BMD) analysis revealed increases from 0.704 g/cm² to 0.897 g/cm², confirming osteoblastic reactivation. However, efficacy varies by cancer type: A cohort study of 246 patients demonstrated 95% pain relief in breast/prostate cancers versus 75.4% in lung cancer (P<0.05), likely due to differences in osteolytic versus osteoblastic dominance [10].

Table 3: Key Research Findings from Clinical Trials

Study DesignPatient CohortMajor FindingsResearch Implications
TransCanadian Phase III [7]126 hormone-refractory prostate cancer patients50% reduction in new metastases; 40% lower analgesic useProved ⁸⁹Sr's disease-modifying potential
Longitudinal Case Study [5]52-year-old male with massive pelvic metastases69% PSA decline; BMD increase from 0.704 to 0.897 g/cm²Demonstrated structural bone restoration
Cancer-Type Efficacy Comparison [10]126 lung vs. 120 breast/prostate cancer patients75.4% vs. 95% pain response (P<0.05)Highlighted histology-dependent outcomes

Contemporary research explores ⁸⁹Sr's synergies with other modalities. Phase II trials combining ⁸⁹Sr with chemohormonal agents (e.g., doxorubicin/ketoconazole) in 29 prostate cancer patients yielded median progression-free survival of 11.27 months and overall survival of 22.67 months—exceeding historical controls [4]. These findings underscore ⁸⁹Sr’s role not merely as a palliative agent but as a catalyst for multidisciplinary metastasis research, shaping modern approaches to targeted radionuclide therapy.

Properties

CAS Number

14158-27-1

Product Name

Strontium-89

IUPAC Name

strontium-89

Molecular Formula

S

Molecular Weight

88.907451 g/mol

InChI

InChI=1S/Sr/i1+1

InChI Key

CIOAGBVUUVVLOB-OUBTZVSYSA-N

SMILES

[Sr]

Synonyms

89Sr radioisotope
Sr-89 radioisotope
Strontium-89

Canonical SMILES

[Sr]

Isomeric SMILES

[89Sr]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.